5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

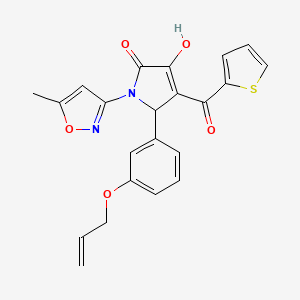

The compound 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one features a pyrrolone core (1H-pyrrol-2(5H)-one) with four distinct substituents:

- Position 3: Hydroxy group, enabling hydrogen bonding and influencing solubility.

- Position 4: Thiophene-2-carbonyl moiety, introducing aromaticity and possible π-π stacking interactions.

- Position 5: 3-(Allyloxy)phenyl group, providing steric bulk and allyl ether functionality for further derivatization.

Propriétés

IUPAC Name |

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-3-9-28-15-7-4-6-14(12-15)19-18(20(25)16-8-5-10-30-16)21(26)22(27)24(19)17-11-13(2)29-23-17/h3-8,10-12,19,26H,1,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILJYHKRFZNECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. A general synthetic route might include:

Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.

Introduction of the Isoxazole Ring: This step might involve the reaction of the pyrrolone intermediate with a nitrile oxide, which can be generated in situ from a hydroxylamine and an oxidizing agent.

Attachment of the Thiophene Group: This can be done via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Addition of the Allyloxy Group: This step could involve an etherification reaction, where an allyl halide reacts with a phenol group in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, KMnO4 (Potassium permanganate).

Reducing Agents: NaBH4, LiAlH4.

Bases: NaOH (Sodium hydroxide), K2CO3 (Potassium carbonate).

Acids: HCl (Hydrochloric acid), H2SO4 (Sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Applications De Recherche Scientifique

5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic applications.

Mécanisme D'action

The mechanism by which 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s pyrrolone core distinguishes it from analogs with pyrazole, triazole, or thiazolidinone backbones. Key comparisons include:

Table 1: Structural Comparison of Core Heterocycles

Key Observations:

- Electron-Withdrawing Groups : The 5-methylisoxazole (target) and nitrile/ester groups (7a, 7b) enhance electrophilicity, while thiophene-2-carbonyl (target) and fluorophenyl (Example 62) may influence π-stacking .

- Hydrogen Bonding : The hydroxy group at position 3 (target) is analogous to hydroxy substituents in pyrazole derivatives (), which improve solubility and target binding .

- Allyloxy Functionality: Shared with the thiazolidinone derivative (), this group offers synthetic versatility for further modifications .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Key Observations:

Activité Biologique

5-(3-(Allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, including a pyrrole ring and various functional groups, has been the subject of research focusing on its biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.46 g/mol. The structure includes an allyloxy group, a methylisoxazole moiety, and a thiophene carbonyl, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O4 |

| Molecular Weight | 404.46 g/mol |

| Solubility | Moderate in organic solvents (e.g., ethanol) |

| Melting Point | Not specified |

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the immune response and cancer progression. This inhibition may enhance the effectiveness of anti-cancer therapies by modulating immune suppression associated with tumors .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : The compound shows promise in enhancing the efficacy of anti-cancer treatments through IDO inhibition. This effect can potentially reverse tumor-induced immunosuppression, making it a candidate for combination therapies in cancer treatment .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although further research is necessary to confirm these findings and elucidate the underlying mechanisms.

- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activity, pending specific studies to explore this aspect.

Study on IDO Inhibition

In a study examining the effects of various compounds on IDO activity, this compound was found to significantly reduce IDO activity in vitro. This reduction was correlated with increased T-cell proliferation in co-culture assays, suggesting a potential application in immunotherapy for cancer patients .

In Vivo Efficacy

Another study investigated the in vivo efficacy of the compound in mouse models of cancer. Mice treated with the compound exhibited reduced tumor growth compared to control groups. Histological analyses revealed increased infiltration of immune cells within tumors, supporting the hypothesis that IDO inhibition plays a crucial role in enhancing anti-tumor immunity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.